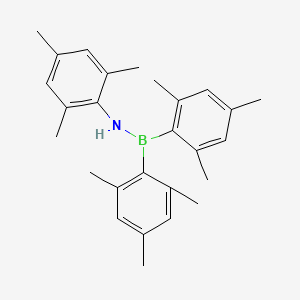![molecular formula C14H22O2S B14315869 4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol CAS No. 111040-79-0](/img/structure/B14315869.png)
4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol is an organic compound characterized by a benzene ring substituted with a sulfanyl group attached to an octan-2-yl chain and two hydroxyl groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobenzene-1,2-diol with octan-2-thiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzene derivatives without hydroxyl groups.
Substitution: Formation of new benzene derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can interact with thiol groups in proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Hexylsulfanyl]benzene-1,2-diol: Similar structure but with a hexyl chain instead of an octan-2-yl chain.
4-[(Octan-2-yl)sulfanyl]benzene-1,3-diol: Similar structure but with hydroxyl groups at the 1 and 3 positions.
4-[(Octan-2-yl)sulfanyl]benzene-1,4-diol: Similar structure but with hydroxyl groups at the 1 and 4 positions.
Uniqueness
4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol is unique due to the specific positioning of the hydroxyl groups and the length of the alkyl chain. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
111040-79-0 |
|---|---|
Molekularformel |
C14H22O2S |
Molekulargewicht |
254.39 g/mol |
IUPAC-Name |
4-octan-2-ylsulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C14H22O2S/c1-3-4-5-6-7-11(2)17-12-8-9-13(15)14(16)10-12/h8-11,15-16H,3-7H2,1-2H3 |
InChI-Schlüssel |
PCXKMZFCFTXIIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)SC1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



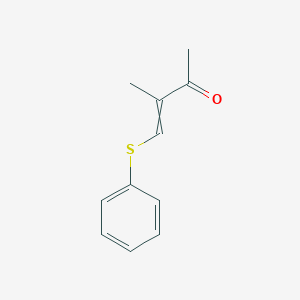
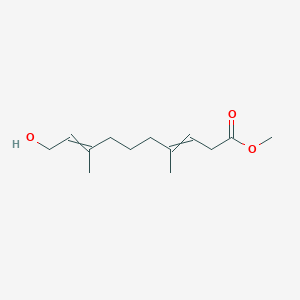
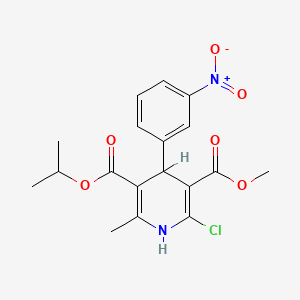
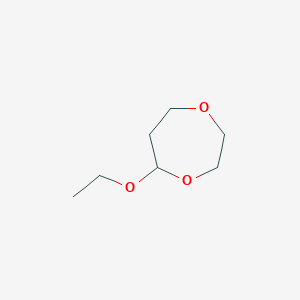
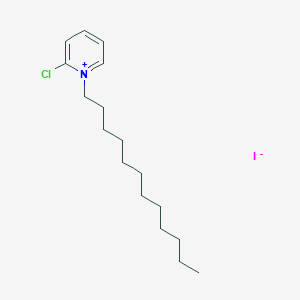
![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
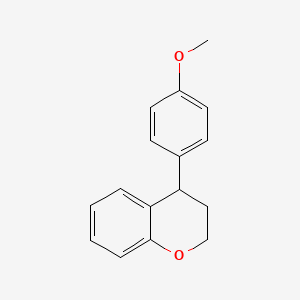
![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14315842.png)
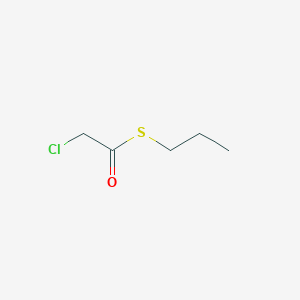
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)

